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  • Product: Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate
  • CAS: 1934962-73-8

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate Authored by: A Senior Application Scientist Introduction: The Role of NMR Spectroscopy in Mode...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H and 13C NMR Chemical Shifts of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: The Role of NMR Spectroscopy in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the precise structural elucidation of novel molecular entities is paramount. Among the arsenal of analytical techniques available to researchers, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's three-dimensional structure. For complex and rigid scaffolds such as the bicyclo[2.2.2]octane system, NMR is an indispensable tool. This guide provides an in-depth analysis of the 1H and 13C NMR spectra of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate, a substituted bicyclo[2.2.2]octane that serves as a valuable building block in medicinal chemistry and materials science.[1][2] The rigid bicyclic framework allows for the precise spatial orientation of substituents, making it a desirable motif in the design of targeted therapeutics.[3]

This document will delve into the theoretical and practical aspects of the NMR spectra of this compound, offering predictive data and a detailed rationale for the expected chemical shifts and coupling patterns. The insights provided are grounded in fundamental NMR principles and supported by data from related bicyclo[2.2.2]octane derivatives.[4][5]

Molecular Structure and Key Features

The structure of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate presents several key features that dictate its NMR spectral characteristics:

  • The Bicyclo[2.2.2]octane Cage: This highly symmetrical and rigid framework is composed of a bridgehead carbon (C1) bearing the methyl carboxylate group, another bridgehead carbon (C4) attached to the bromomethyl group, and three ethano bridges. The fixed spatial arrangement of protons and carbons in this cage leads to distinct and predictable chemical shifts and coupling constants.

  • The Methyl Carboxylate Group (-COOCH3): This electron-withdrawing group at the C1 position significantly influences the chemical shift of the bridgehead carbon and adjacent methylene carbons. The methyl protons will appear as a characteristic singlet in the 1H NMR spectrum.

  • The Bromomethyl Group (-CH2Br): The electronegative bromine atom deshields the attached methylene protons and carbon, shifting them to a lower field in their respective NMR spectra.

Predicted 1H NMR Spectrum

The proton NMR spectrum of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The rigidity of the bicyclic system plays a crucial role in determining the observed multiplicities.

Detailed Spectral Analysis:
  • -OCH3 (Methyl Ester Protons): A sharp singlet is anticipated around δ 3.6-3.7 ppm . These three protons are chemically equivalent and are deshielded by the adjacent carbonyl group.

  • -CH2Br (Bromomethyl Protons): A singlet is expected in the region of δ 3.2-3.4 ppm . These two protons are deshielded due to the electronegativity of the bromine atom.

  • -CH2- (Bicyclic Cage Protons): The six protons on the three equivalent ethano bridges (C2, C3, C5, C6, C7, C8) are diastereotopic and are expected to appear as a complex multiplet. Due to the high symmetry of the unsubstituted bicyclo[2.2.2]octane core, these protons often appear as two sets of triplets. However, the substituents at C1 and C4 break this symmetry. A multiplet is therefore expected in the range of δ 1.7-2.0 ppm .

Summary of Predicted 1H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OCH33.6 - 3.7Singlet3H
-CH2Br3.2 - 3.4Singlet2H
Bicyclic -CH2-1.7 - 2.0Multiplet12H

Predicted 13C NMR Spectrum

The 13C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.

Detailed Spectral Analysis:
  • C=O (Carbonyl Carbon): The carbonyl carbon of the methyl ester is the most deshielded carbon and is expected to appear at a chemical shift of approximately δ 175-177 ppm .

  • -OCH3 (Methyl Ester Carbon): The carbon of the methyl group in the ester will resonate around δ 51-53 ppm .

  • -CH2Br (Bromomethyl Carbon): The carbon attached to the bromine atom is expected to have a chemical shift in the range of δ 35-38 ppm .

  • C1 and C4 (Bridgehead Carbons): The two bridgehead carbons are in different environments. C1, attached to the electron-withdrawing carboxylate group, will be deshielded and is predicted to be around δ 40-43 ppm . C4, bonded to the bromomethyl group, is expected around δ 38-41 ppm .

  • -CH2- (Bicyclic Cage Carbons): The six methylene carbons of the bicyclic cage are expected to resonate in the aliphatic region, around δ 25-30 ppm .

Summary of Predicted 13C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)
C=O175 - 177
-OCH351 - 53
C140 - 43
C438 - 41
-CH2Br35 - 38
Bicyclic -CH2-25 - 30

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 13C NMR spectra for Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3).

    • Ensure the solid is fully dissolved to avoid line broadening.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The experiments should be performed on a 400 MHz or higher field NMR spectrometer.

    • Tune and match the probe for both 1H and 13C frequencies.

    • Shim the magnetic field to achieve optimal resolution.

  • 1H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand).

    • Process the data with an exponential multiplication (line broadening of 1-2 Hz) before Fourier transformation.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate and highlights the key functional groups influencing the NMR spectra.

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Exploratory

Escaping Flatland Safely: A Technical Guide to the Toxicity, Handling, and Application of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate

Executive Summary In the landscape of modern medicinal chemistry, the strategic replacement of planar aromatic rings with three-dimensional, sp³-rich scaffolds is a proven tactic to improve metabolic stability, aqueous s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic replacement of planar aromatic rings with three-dimensional, sp³-rich scaffolds is a proven tactic to improve metabolic stability, aqueous solubility, and overall pharmacokinetic profiles ([1]). The bicyclo[2.2.2]octane (BCO) core has emerged as a premier bioisostere for para-substituted benzenes[1].

Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS: 1934962-73-8) serves as a highly versatile bifunctional building block in this domain. However, its synthetic utility is intrinsically tied to the reactivity of its bromomethyl group—a potent electrophile. As a Senior Application Scientist, I have observed that mishandling such alkylating agents not only compromises reaction yields but poses significant occupational hazards. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its toxicity, and a self-validating protocol for safe handling and reaction quenching.

Physicochemical Profiling & Structural Implications

The molecule features a rigid bicyclic framework with a protected carboxylic acid (methyl ester) at the C1 position and a bromomethyl group at the C4 position. The data below summarizes its core properties based on authoritative chemical databases ([2], ).

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate
CAS Number 1934962-73-8
Molecular Formula C₁₁H₁₇BrO₂
Molecular Weight 261.16 g/mol
Physical Form Solid
Storage Temperature Room temperature

Structural Causality: The bromomethyl moiety is a classic primary alkyl halide, highly susceptible to bimolecular nucleophilic substitution (Sₙ2). While this makes it an excellent electrophile for N-, O-, and S-alkylation in drug synthesis, it is also the primary driver of its biological toxicity.

Toxicological Profile & Mechanistic Causality

Understanding the Safety Data Sheet (SDS) requires looking beyond the hazard codes to the underlying chemical biology. According to standard safety data (, [3]), the compound is classified with several acute hazard statements.

  • H302 (Harmful if swallowed) & H315/H319 (Skin/Eye Irritation): The bromomethyl group does not discriminate between a synthetic amine in a flask and the nucleophilic residues (e.g., cysteine, lysine) of biological proteins. Upon exposure to the skin or eyes, the compound acts as a direct-acting alkylating agent, covalently modifying tissue proteins and triggering acute inflammation.

  • H335 (May cause respiratory irritation): Inhalation of the solid dust or aerosols leads to the alkylation of mucosal proteins and the depletion of cellular glutathione (GSH) in the respiratory tract. When GSH is depleted via S-alkylation, the resulting oxidative stress triggers inflammatory cascades, manifesting as severe respiratory irritation.

ToxicityMechanism A Methyl 4-(bromomethyl) bicyclo[2.2.2]octane- 1-carboxylate C SN2 Alkylation (Covalent Modification) A->C Electrophilic Attack B Cellular Nucleophiles (GSH, Protein Thiols) B->C Nucleophilic Attack D Glutathione Depletion (Oxidative Stress) C->D E Protein Modification (Tissue Irritation) C->E F Cytotoxicity & Inflammation (H302, H315, H319, H335) D->F E->F

Mechanistic pathway of electrophilic toxicity and tissue irritation.

Comprehensive Safety Data Sheet (SDS) Analysis

To mitigate the risks outlined above, strict adherence to GHS precautionary guidelines is mandatory.

Table 2: GHS Hazard Classifications & Mitigation
Hazard CodeSignal WordHazard StatementPrecautionary Codes
H302 WarningHarmful if swallowedP264 (Wash skin thoroughly), P270 (Do not eat/drink)
H315 WarningCauses skin irritationP280 (Wear protective gloves/clothing), P302+P352
H319 WarningCauses serious eye irritationP280 (Wear eye protection), P305+P351+P338
H335 WarningMay cause respiratory irritationP261 (Avoid breathing dust), P271 (Use outdoors/in hood)

Risk Mitigation Strategy:

  • Engineering Controls: All manipulations, including weighing, must occur in a certified fume hood to prevent inhalation of the solid dust.

  • PPE: Double-gloving with nitrile gloves (changed immediately upon suspected contamination), safety goggles, and a lab coat are mandatory.

  • Storage: Store at room temperature in a tightly sealed container, away from strong bases and oxidizing agents, to prevent premature degradation or hydrolysis of the ester.

Experimental Workflow: Safe Handling & Quenching Protocol

A chemical protocol is only as reliable as its built-in safety mechanisms. When utilizing Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate for the N-alkylation of a secondary amine, the greatest risk of occupational exposure occurs during the aqueous workup phase, where unreacted electrophile can be transferred to the skin or aerosolized.

To create a self-validating system , we employ an in situ quenching step prior to extraction. By introducing a highly nucleophilic, water-soluble scavenger, any residual bromomethyl compound is converted into a benign, water-soluble adduct that is easily washed away.

Protocol: N-Alkylation with In Situ Electrophile Quenching
  • Preparation: In a fume hood, dissolve the target secondary amine (1.0 eq) and Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate (1.1 eq) in anhydrous DMF (0.2 M).

  • Activation: Add anhydrous K₂CO₃ (2.0 eq) and a catalytic amount of NaI (0.1 eq) to accelerate the Sₙ2 process via the Finkelstein reaction.

  • Reaction: Stir the suspension at 60°C under a nitrogen atmosphere for 12 hours. Monitor conversion via LC-MS.

  • In Situ Quenching (Critical Safety Step): Once the reaction is deemed complete, cool the mixture to room temperature. Add 0.5 equivalents of ethanolamine (relative to the initial bromide) and stir for 30 minutes.

    • Causality: Ethanolamine rapidly alkylates any remaining bromomethyl starting material. This neutralizes the electrophilic hazard and converts the lipophilic starting material into a highly polar, water-soluble adduct.

  • Aqueous Workup: Dilute the mixture with ethyl acetate and wash sequentially with water (3x) and brine. The quenched adduct partitions exclusively into the aqueous layer, ensuring the organic layer is safe to handle.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the target bioisostere via flash chromatography.

Workflow Step1 1. Setup in Fume Hood (PPE: Nitrile, Goggles) Step2 2. Alkylation Reaction (Target Amine + Base in DMF) Step1->Step2 Step3 3. In Situ Quenching (Add Ethanolamine) Step2->Step3 Neutralize unreacted electrophile Step4 4. Aqueous Workup (Safe Extraction) Step3->Step4 Prevents exposure during extraction Step5 5. Product Isolation (Chromatography) Step4->Step5

Safe alkylation workflow featuring in situ electrophile quenching.

References

  • Mykhailiuk, P., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications 14, 5608 (2023). National Center for Biotechnology Information. URL:[Link]

  • NextSDS. "methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate - CAS 1934962-73-8 Chemical Substance Information." NextSDS Database. URL:[Link]

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Protocols & Analytical Methods

Method

Synthesis of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate: A Detailed Protocol for Drug Discovery Intermediates

Introduction: The Significance of Bicyclo[2.2.2]octanes in Medicinal Chemistry The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant interest in drug discovery and develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Bicyclo[2.2.2]octanes in Medicinal Chemistry

The bicyclo[2.2.2]octane scaffold is a rigid, three-dimensional structure that has garnered significant interest in drug discovery and development. Its unique conformational constraints allow for the precise spatial orientation of substituents, making it an invaluable bioisostere for aromatic rings. This rigid framework can lead to improved target selectivity, enhanced metabolic stability, and favorable pharmacokinetic profiles. Consequently, bicyclo[2.2.2]octane derivatives are integral components in the synthesis of a wide range of therapeutic agents, including antivirals and receptor modulators.[1] This application note provides a detailed, step-by-step protocol for the synthesis of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate, a key building block for the elaboration of more complex pharmaceutical intermediates.

Overall Synthetic Strategy

The synthesis of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate is achieved through a two-step process commencing with the selective reduction of a commercially available starting material, followed by a robust bromination reaction. This protocol is designed to be efficient and scalable for laboratory settings.

Synthesis_Workflow A Bicyclo[2.2.2]octane-1,4- dicarboxylic acid monomethyl ester B Methyl 4-(hydroxymethyl)bicyclo[2.2.2] octane-1-carboxylate A->B   Reduction    C Methyl 4-(bromomethyl)bicyclo[2.2.2] octane-1-carboxylate B->C   Bromination   

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Precursor - Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate

The initial step involves the selective reduction of the carboxylic acid functionality of Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester to the corresponding primary alcohol. This transformation is crucial for the subsequent bromination.

Materials and Reagents
Reagent/MaterialGradeSupplier
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester≥97%Commercially Available
Borane-tetrahydrofuran complex (1 M in THF)Reagent GradeCommercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeCommercially Available
MethanolACS GradeCommercially Available
1 M Hydrochloric acidReagent GradeCommercially Available
Saturated sodium bicarbonate solutionLaboratory PreparedN/A
Saturated sodium chloride solution (Brine)Laboratory PreparedN/A
Anhydrous magnesium sulfateLaboratory GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Step-by-Step Protocol
  • Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Bicyclo[2.2.2]octane-1,4-dicarboxylic acid monomethyl ester (10.0 g, 47.1 mmol) in anhydrous tetrahydrofuran (150 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Slowly add borane-tetrahydrofuran complex (1 M in THF, 56.5 mL, 56.5 mmol, 1.2 equivalents) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 5 °C. The choice of borane as the reducing agent allows for the selective reduction of the carboxylic acid in the presence of the ester.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol (20 mL) at 0 °C. This is followed by the dropwise addition of 1 M hydrochloric acid (30 mL) to neutralize the mixture.

  • Work-up: Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol. Dilute the aqueous residue with water (50 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 20-40% ethyl acetate in hexanes to afford Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate as a white solid.[2]

Part 2: Synthesis of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate

The second and final stage of this synthesis is the conversion of the primary alcohol of the precursor to the corresponding bromide. The Appel reaction is a reliable and mild method for this transformation, utilizing triphenylphosphine and carbon tetrabromide.[3][4]

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate≥98%From Part 1
Triphenylphosphine99%Commercially Available
Carbon tetrabromide99%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Saturated sodium bicarbonate solutionLaboratory PreparedN/A
Saturated sodium chloride solution (Brine)Laboratory PreparedN/A
Anhydrous sodium sulfateLaboratory GradeCommercially Available
HexanesACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
Step-by-Step Protocol
  • Reaction Setup: To a solution of Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (5.0 g, 25.2 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask, add triphenylphosphine (7.9 g, 30.2 mmol, 1.2 equivalents).

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Addition of Brominating Agent: Slowly add carbon tetrabromide (10.0 g, 30.2 mmol, 1.2 equivalents) portion-wise over 20 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C. The mechanism of the Appel reaction involves the formation of a phosphonium salt, which then activates the alcohol for nucleophilic attack by the bromide ion.[4]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with saturated sodium bicarbonate solution (50 mL). Separate the organic layer and wash it with water (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 5-15% ethyl acetate in hexanes to afford Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate as a white to off-white solid.[5][6]

Bromination_Mechanism cluster_0 Appel Reaction Mechanism A R-CH2-OH D [R-CH2-O-PPh3]+ Br- A->D Activation B PPh3 B->D C CBr4 C->D E R-CH2-Br D->E SN2 Attack F O=PPh3 D->F G CHBr3 D->G

Caption: Simplified Appel reaction mechanism.

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylateC₁₁H₁₈O₃198.26White solid
Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylateC₁₁H₁₇BrO₂261.16White to off-white solid

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Borane-tetrahydrofuran complex is a flammable and corrosive reagent. Handle with care.

  • Carbon tetrabromide is toxic and should be handled with appropriate caution.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate. The described two-step sequence is efficient and utilizes readily available reagents, making it a valuable procedure for researchers in medicinal chemistry and drug development who require access to this versatile building block. The rigid bicyclo[2.2.2]octane core offers a unique platform for the design of novel therapeutic agents with potentially improved pharmacological properties.

References

  • Whitney, J. G., et al. (1970). Antiviral agents. I. Bicyclo[2.2.2]octan- and -oct-2-enamines. Journal of Medicinal Chemistry, 13(2), 254-260. [Link]

  • PubChem. (n.d.). Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2019). Synthesis of bicyclo[2.2.2]octane derivatives. (WO2019075004A1).
  • NextSDS. (n.d.). methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]

Sources

Application

Application Note: SN2 Substitution Protocols for Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate

Executive Summary As medicinal chemistry increasingly relies on three-dimensional bioisosteres to escape "flatland" and improve pharmacokinetic profiles, the bicyclo[2.2.2]octane scaffold has emerged as a premier surroga...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly relies on three-dimensional bioisosteres to escape "flatland" and improve pharmacokinetic profiles, the bicyclo[2.2.2]octane scaffold has emerged as a premier surrogate for para-substituted benzenes[1]. However, functionalizing these rigid cages presents unique kinetic challenges. This application note details the mechanistic rationale and optimized experimental protocols for performing SN2 substitution reactions on Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate . By understanding the steric nuances of "tied-back" neopentyl systems, researchers can achieve high-yielding nucleophilic displacements on otherwise recalcitrant substrates.

Mechanistic Rationale: Escaping the Neopentyl Trap

The substrate, Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate, features a primary alkyl bromide attached directly to a quaternary bridgehead carbon (C4). Structurally, this is a neopentyl-type system.

Textbook organic chemistry dictates that acyclic neopentyl halides practically do not undergo SN2 reactions, regardless of the nucleophile used[2]. This inertness is caused by severe steric hindrance from the adjacent tert-butyl group, which freely rotates and physically blocks the 180° backside attack trajectory required for the nucleophile to overlap with the σ∗ C-Br anti-bonding orbital[3].

However, the bicyclo[2.2.2]octane system circumvents this limitation. In this rigid cage, the three alkyl branches are "tied back" into the cyclic framework. This geometric constraint effectively pulls the steric bulk away from the backside of the C-Br bond, exposing the trajectory for nucleophilic attack[4]. Consequently, 1-(bromomethyl)bicyclo[2.2.2]octane derivatives undergo SN2 substitutions at rates exponentially faster than their acyclic neopentyl counterparts.

G cluster_0 Acyclic Neopentyl System cluster_1 Bicyclo[2.2.2]octane System A Freely Rotating t-Butyl Group B Severe Steric Shielding of Backside Trajectory A->B C SN2 Blocked (Negligible Rate) B->C D Alkyl Branches Tied Back into Cage E Exposed 180° Backside Trajectory D->E F Efficient SN2 Substitution E->F

Logical flow showing how tied-back bicyclic systems relieve steric hindrance for SN2 reactions.

Quantitative Kinetic Analysis

To contextualize the reactivity of the tied-back bicyclic system, we can compare its relative SN2 reaction rates against standard alkyl halides.

Alkyl Halide ClassStructural ExampleRelative SN2 RateSteric Hindrance Level
Methyl Methyl bromide100,000Minimal
Primary Ethyl bromide1,000Low
Acyclic Neopentyl 1-Bromo-2,2-dimethylpropane~0.00001Severe (Freely rotating t-butyl)
Tied-back Neopentyl 1-(Bromomethyl)bicyclo[2.2.2]octane~10 - 50Moderate (Branches constrained)

Experimental Protocol: SN2 Azidation

To demonstrate this reactivity, the following protocol outlines the synthesis of Methyl 4-(azidomethyl)bicyclo[2.2.2]octane-1-carboxylate , a highly versatile intermediate for click-chemistry (CuAAC) and amine synthesis.

Reagents and Materials
  • Electrophile: Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate (1.0 eq, 1.0 mmol, 261.2 mg)

  • Nucleophile: Sodium azide (NaN3) (1.5 eq, 1.5 mmol, 97.5 mg)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 eq, 0.1 mmol, 36.9 mg)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Workflow Diagram

Workflow Step1 1. Substrate Activation Dissolve in dry DMF Step2 2. Finkelstein Catalysis Add TBAI (0.1 eq) Step1->Step2 Step3 3. Nucleophilic Attack Add NaN3 (1.5 eq) Step2->Step3 Step4 4. Thermal Drive Heat at 80°C for 12h Step3->Step4 Step5 5. Isolation & Validation LiCl Wash & NMR Analysis Step4->Step5

Step-by-step experimental workflow for the SN2 azidation of the bicyclo[2.2.2]octane substrate.

Step-by-Step Methodology & Causality
  • Preparation of the Reaction Mixture:

    • Action: In an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate (261.2 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent. It aggressively solvates the Na + cations while leaving the azide (N3 ) anions "naked" and highly nucleophilic, drastically lowering the activation energy for the SN2 transition state.

  • Catalyst Addition:

    • Action: Add TBAI (36.9 mg, 0.1 eq) to the stirring solution.

    • Causality: While the tied-back structure allows SN2 to occur, the primary bromide is still moderately hindered. TBAI acts as a Finkelstein catalyst. The highly nucleophilic iodide transiently displaces the bromide to form an alkyl iodide intermediate. Iodide is a superior leaving group compared to bromide, accelerating the subsequent attack by the azide ion.

  • Nucleophile Addition & Thermal Activation:

    • Action: Add Sodium azide (97.5 mg, 1.5 eq). Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.

    • Causality: The moderate thermal drive overcomes the remaining steric barrier of the bridgehead-adjacent carbon.

  • Reaction Monitoring (Self-Validation):

    • Action: Monitor the reaction via TLC (Hexanes:EtOAc 8:2).

    • Causality: The starting bromide is UV-inactive but stains readily with KMnO 4​ . The azido product will run slightly higher (less polar) than the starting bromide.

  • Aqueous Workup:

    • Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL). Wash the organic layer with a 5% aqueous LiCl solution (3 × 10 mL), followed by brine (10 mL).

    • Causality: DMF is notoriously difficult to remove and partitions into the organic layer during standard aqueous workups. Washing with 5% LiCl disrupts the DMF-water azeotrope, effectively pulling the DMF into the aqueous phase and leaving a clean organic layer.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography if necessary.

Analytical Validation

To ensure the integrity of the self-validating protocol, confirm the product via 1 H NMR (CDCl 3​ , 400 MHz):

  • Starting Material Signature: The -CH 2​ -Br protons appear as a distinct singlet around 3.20 - 3.30 ppm . (It is a singlet because there are no adjacent protons on the C4 bridgehead carbon).

  • Product Signature: Upon successful azidation, the -CH 2​ -N 3​ protons will shift slightly upfield, appearing as a singlet around 3.00 - 3.10 ppm .

  • Internal Standard: The methyl ester (-COOCH 3​ ) protons will remain constant as a sharp singlet near 3.65 ppm , serving as an excellent internal integration reference.

References

1.[2] Title: SN2 Substitution Reactions and Alkyl Moiety Source: Chemistry LibreTexts URL:[Link]

2.[3] Title: Exceptions in SN2 and SN1 Reactions Source: Chemistry Steps URL:[Link]

3.[4] Title: 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction Source: W.W. Norton URL:[Link]

4.[1] Title: Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Sources

Method

Application Notes and Protocols: Cross-Coupling Reactions Using 4-(Bromomethyl)bicyclo[2.2.2]octane Derivatives

Introduction: The Bicyclo[2.2.2]octane Scaffold in Modern Drug Discovery The bicyclo[2.2.2]octane (BCO) core is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry.[1] Its u...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Bicyclo[2.2.2]octane Scaffold in Modern Drug Discovery

The bicyclo[2.2.2]octane (BCO) core is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique conformational constraints allow for the precise spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets.[1] The BCO moiety is often employed as a bioisostere for a para-substituted phenyl ring, offering a means to escape the "flatland" of aromatic systems and improve physicochemical properties such as solubility and metabolic stability.[2] The perils of a high aromatic ring count in drug candidates are well-documented and include issues with aqueous solubility, lipophilicity, and off-target effects.[2] Consequently, the incorporation of three-dimensional fragments like BCO is a key strategy in modern drug design to enhance the clinical success of new therapeutic agents.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-(bromomethyl)bicyclo[2.2.2]octane derivatives in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of diverse and complex molecules with potential therapeutic applications.[3][4] We will delve into the practical aspects of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering field-proven insights and step-by-step protocols.

The synthesis of the bicyclo[2.2.2]octane core itself is often achieved through a Diels-Alder reaction.[5][6] Further functionalization can then lead to derivatives like 4-(bromomethyl)bicyclo[2.2.2]octane, a versatile building block for subsequent cross-coupling transformations.

The Strategic Advantage of the BCO Core

The rigid BCO framework offers several advantages in drug design:

  • Precise Vectorial Orientation: The fixed geometry of the BCO cage allows for the precise positioning of substituents in three-dimensional space. This is crucial for optimizing interactions with the binding pockets of biological targets.

  • Improved Physicochemical Properties: Replacing planar aromatic rings with the saturated, non-planar BCO scaffold can lead to increased solubility, reduced lipophilicity (lower cLogP), and an increased fraction of sp3-hybridized carbons (Fsp3).[2] These are all desirable attributes for developing orally bioavailable drugs.

  • Novel Chemical Space: The use of BCO derivatives allows for the exploration of novel chemical space, potentially leading to the discovery of compounds with new or improved pharmacological profiles.

Section 1: Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium complex.[7][8][9] This reaction is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[7]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:[8]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, 4-(bromomethyl)bicyclo[2.2.2]octane) to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex R-Pd(II)L2-X Pd(0)L2->Oxidative_Addition_Complex Oxidative Addition (R-X) Transmetalation_Complex R-Pd(II)L2-R' Oxidative_Addition_Complex->Transmetalation_Complex Transmetalation (R'-BY2 + Base) Transmetalation_Complex->Pd(0)L2 Regeneration Product R-R' Transmetalation_Complex->Product Reductive Elimination Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition R-Pd(II)L2-X Pd(0)L2->Oxidative_Addition R-X Transmetalation_Pd R-Pd(II)L2-C≡CR' Oxidative_Addition->Transmetalation_Pd Transmetalation Transmetalation_Pd->Pd(0)L2 Reductive Elimination (R-C≡CR') Cu(I)X Cu(I)X Cu_Acetylide Cu(I)-C≡CR' Cu(I)X->Cu_Acetylide H-C≡CR' + Base Cu_Acetylide->Oxidative_Addition Cu_Acetylide->Cu(I)X Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex Ar-Pd(II)L2-X Pd(0)L2->Oxidative_Addition_Complex Oxidative Addition (Ar-X) Amido_Complex Ar-Pd(II)L2-NR'R'' Oxidative_Addition_Complex->Amido_Complex Amine Coordination & Deprotonation (HNR'R'' + Base) Amido_Complex->Pd(0)L2 Regeneration Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Recrystallization of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate

Welcome to the technical support resource for the purification of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the purification of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile bicyclic building block. Here, we provide in-depth, field-proven insights into its purification by recrystallization, addressing common challenges and offering robust solutions to ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for a new batch of this compound?

A1: The most critical initial step is to perform a small-scale solvent screening. The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature.[1][2] This temperature-dependent solubility is key to achieving good recovery of the purified material upon cooling.[3] Attempting a bulk recrystallization without first identifying a suitable solvent system often leads to poor yield or complete failure of the purification.

Q2: What are some good starting solvents to screen for the recrystallization of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate?

A2: Given the structure of the molecule—a moderately polar ester with a nonpolar bicyclic core and a polar bromomethyl group—a range of solvents with varying polarities should be investigated. Good starting points include:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Esters: Ethyl acetate

  • Hydrocarbons: Hexanes, Heptane, Cyclohexane

  • Mixed Solvent Systems: A common and highly effective approach is to use a solvent pair.[3] For this compound, consider systems like ethyl acetate/hexanes or ethanol/water. In this system, the compound is dissolved in a minimal amount of the "good" solvent (in which it is more soluble), and the "bad" or anti-solvent (in which it is less soluble) is added dropwise to induce crystallization.[4]

Q3: How can I assess the purity of my recrystallized Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate?

A3: A multi-pronged approach is best for confirming the purity of your final product.

  • Melting Point Analysis: A pure compound will exhibit a sharp, narrow melting point range. Impurities will typically cause a depression and broadening of the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.

  • Spectroscopic Methods:

    • ¹H NMR Spectroscopy: This is one of the most powerful techniques. The proton NMR spectrum should be clean, with well-resolved peaks corresponding to the structure and correct integration values. The absence of signals from starting materials or byproducts is crucial.

    • ¹³C NMR Spectroscopy: This will confirm the number of unique carbon environments in the molecule.

    • GC-MS (Gas Chromatography-Mass Spectrometry): This can provide both purity information (a single peak in the chromatogram) and structural confirmation (the mass spectrum of the peak).

Q4: What are the likely impurities I might encounter?

A4: The impurities will largely depend on the synthetic route used to prepare the compound. Common impurities could include:

  • Unreacted Starting Materials: For example, the corresponding hydroxymethyl or carboxylic acid precursor.

  • Byproducts of Bromination: Depending on the brominating agent and conditions, side reactions can occur. Radical bromination, for instance, could lead to over-brominated species or isomers if other reactive sites are present.[5]

  • Solvent Residues: Residual solvents from the reaction or workup can be trapped in the crystal lattice.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process.

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system. The compound separates as a liquid phase instead of a solid crystalline phase. This is common when the boiling point of the solvent is too high or when there are significant impurities present.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional "good" solvent to decrease the saturation level, then allow it to cool more slowly.[6]

    • Lower the Cooling Temperature Slowly: Rapid cooling can promote oiling. Allow the solution to cool gradually to room temperature before moving it to an ice bath. Insulating the flask can help.[7]

    • Change the Solvent System: The current solvent may be unsuitable. Try a lower-boiling point solvent or a different solvent pair.

Problem 2: No crystals form, even after cooling in an ice bath.

  • Causality: This is typically due to one of two reasons: either too much solvent was used, and the solution is not supersaturated, or the solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[6][8]

  • Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent. Then, allow it to cool again.[8]

    • Induce Crystallization (Provide Nucleation Sites):

      • Scratching: Use a clean glass rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass can act as nucleation points.[4][7]

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will provide a template for other molecules to crystallize upon.[4][7]

Problem 3: The recrystallization yields a very low amount of product.

  • Causality: A low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is too warm or in which the compound is too soluble.[8][9]

  • Solutions:

    • Minimize Solvent Usage: Always use the minimum amount of hot solvent necessary to just dissolve the crude product.[9]

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter flask to prevent the solution from cooling and crystallizing prematurely.[10]

    • Use Ice-Cold Washing Solvent: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering mother liquor without dissolving a significant amount of the product.[9]

    • Second Crop of Crystals: The mother liquor (the filtrate after collecting the crystals) can be concentrated by boiling off some solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate into several small test tubes.

  • To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, hexanes) dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A good solvent will result in the formation of a significant amount of crystalline solid.

Protocol 2: Bulk Recrystallization using a Solvent/Anti-Solvent System (Example: Ethyl Acetate/Hexanes)
  • Place the crude Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate (the "good" solvent) while gently heating and swirling until the solid is completely dissolved.[4]

  • While the solution is still warm, slowly add hexanes (the "anti-solvent") dropwise with continuous swirling. Continue adding until you observe a persistent cloudiness (turbidity).[4]

  • Add a few more drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexanes.

  • Allow the crystals to dry completely under vacuum.

Data Presentation

Table 1: Potential Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Methanol65PolarMay have high solubility even when cold.
Ethanol78PolarA good candidate, often used with water.
Isopropanol82PolarSimilar to ethanol, slightly less polar.
Ethyl Acetate77MediumExcellent choice for a solvent/anti-solvent system with hexanes.[4]
Hexanes69NonpolarLikely to be a poor solvent on its own, but a good anti-solvent.
Heptane98NonpolarSimilar to hexanes, good as an anti-solvent.

Table 2: Key Analytical Data for Pure Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate

ParameterExpected Value/Observation
Appearance White to off-white solid
Melting Point A sharp range should be observed. Check supplier data for typical values.
¹H NMR Expect signals for the methyl ester, the bromomethyl group, and the bicyclic protons. The spectrum should be free of impurity peaks.
Purity (by GC) >95% (typical for commercially available material)[11]

Visualization of Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis crude Crude Product solvent_select Select Solvent(s) crude->solvent_select dissolve Dissolve in Min. Hot Solvent solvent_select->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product analysis Purity & Identity Check (MP, NMR, GC) pure_product->analysis

Caption: A typical experimental workflow for recrystallization.

Troubleshooting_Tree start Cooled Solution q1 Crystals Formed? start->q1 yes Yes q1->yes no No q1->no collect Collect Crystals yes->collect q2 Is Solution Oily? no->q2 oily Yes (Oiled Out) q2->oily clear No (Clear Solution) q2->clear sol_oily Re-heat, add more solvent, cool slower oily->sol_oily sol_clear Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume clear->sol_clear

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Scribd. (n.d.). Recrystallization Solvent Selection Guide | PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Recrystallization. Retrieved from [Link]

  • Kopteva, N., et al. (2008). The synthesis and transformations of fused bicyclo[2.2.2]octenes. Arkivoc, 2008(i), 209-231.
  • ACS Publications. (2012). Scalable Synthesis of Enantiomerically Pure Bicyclo[2.2.2]octadiene Ligands. The Journal of Organic Chemistry.
  • Google Patents. (n.d.). US20200270191A1 - Synthesis of bicyclo[2.2.
  • BenchChem. (n.d.). Purification challenges for bromoquinoline compounds.
  • Towson University. (n.d.). Recrystallization1. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • ChemicalBook. (n.d.). methyl bicyclo[2.2.
  • Sigma-Aldrich. (n.d.). methyl 4-(bromomethyl)bicyclo[2.2.
  • Sigma-Aldrich. (n.d.). Methyl 4-(bromomethyl)bicyclo[2.2.
  • PubChemLite. (n.d.). Methyl 4-(bromomethyl)bicyclo[2.2.
  • ChemicalBook. (n.d.). Bicyclo[2.2.2]octane-1-carboxylic acid, 4-(bromomethyl)-.
  • PubChem. (n.d.). Methyl 4-bromobicyclo(2.2.2)
  • NextSDS. (n.d.). methyl 4-(bromomethyl)bicyclo[2.2.
  • BenchChem. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Bicyclo[2.2.
  • Wiley Online Library. (n.d.). Carbon‐13 n.m.r. studies. Part 66—13C spectra of several methyl, hydroxymethyl and carboxylic acid derivatives of bicyclo[2.2.1]heptane and bicyclo[2.2.2]octane.
  • Royal Society of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). Rearrangement and participation reactions occurring during the bromination of 7-trimethylsilylnitronorbornenes.
  • Jordan Journal of Chemistry. (2006).
  • ResearchGate. (n.d.). 1-Bromomethyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide.
  • Google Patents. (n.d.). US10633315B2 - Synthesis of bicyclo[2.2.2]octanes.
  • Master Organic Chemistry. (2025, December 12).
  • YouTube. (2020, June 14). Exercise 11.12 and 11.

Sources

Optimization

Technical Support Center: Navigating the Inert Nature of Bridgehead Bromomethyl Groups in Bicyclo[2.2.2]octane Systems

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a frequently encountered challenge in synthetic chemistry: the surprisingly low reactivity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses a frequently encountered challenge in synthetic chemistry: the surprisingly low reactivity of the primary bromomethyl group attached to the bridgehead of a bicyclo[2.2.2]octane core. While primary alkyl halides are typically reactive substrates for nucleophilic substitution, the unique topology of this bicyclic system imposes significant mechanistic barriers.

This document provides a deep dive into the underlying principles governing this low reactivity and offers a series of structured troubleshooting guides and protocols to overcome these challenges in your experimental work.

Part 1: Foundational Understanding - Frequently Asked Questions (FAQs)

This section addresses the fundamental "why" behind the experimental difficulties, providing the necessary theoretical grounding for the troubleshooting protocols that follow.

Q1: Why is my 1-bromomethylbicyclo[2.2.2]octane derivative completely unreactive in standard nucleophilic substitution reactions?

A1: The low reactivity of 1-bromomethylbicyclo[2.2.2]octane is a classic case of a molecule being mechanistically thwarted from participating in either of the two primary nucleophilic substitution pathways (S_N2 or S_N1).

  • S_N2 Pathway is Blocked: The S_N2 reaction requires a "backside attack" where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group.[1] In this substrate, the bulky, cage-like structure of the bicyclo[2.2.2]octane framework completely obstructs this path. This is a severe form of steric hindrance, analogous to the well-known low reactivity of neopentyl halides, which are known to react up to 100,000 times slower than other primary alkyl bromides under S_N2 conditions.[2][3] The nucleophile simply cannot access the required trajectory for reaction.[4]

Fig 1. Steric Hindrance in S_N2 Attack cluster_substrate Bicyclo[2.2.2]octane Substrate C_alpha Br Br C_alpha->Br Leaving Group Cage Bicyclic Cage C_alpha->Cage Bridgehead Nu Nu⁻ Nu->C_alpha Backside Attack Path Blocked X Fig 2. Unfavorable S_N1 Carbocation Intermediate cluster_substrate Substrate cluster_intermediate Hypothetical Intermediate Start Cage-CH₂-Br Carbocation Cage-CH₂⁺ (Highly Unstable Primary Carbocation) Start->Carbocation Dissociation Energy High Activation Energy Br_ion Br⁻

Caption: Formation of a high-energy primary carbocation.

Q2: Are there alternative reaction pathways, like elimination, that I should be concerned about?

A2: Elimination reactions (E2) are a potential side reaction, especially if a strong, sterically hindered base is used as the nucleophile. [5]However, the rigid structure of the bicyclo[2.2.2]octane system can also make the required anti-periplanar geometry for an efficient E2 reaction difficult to achieve. The primary competition for a productive substitution will likely be no reaction at all. If forcing conditions (high heat, strong bases) are used, elimination to form the corresponding bridgehead alkene may be observed and should be monitored by GC-MS or ¹H NMR.

Part 2: Troubleshooting and Experimental Optimization Guide

This section provides actionable strategies and detailed protocols to overcome the inherent low reactivity of the substrate.

Issue: My substitution reaction is not proceeding under standard conditions.

The primary strategy is to force an S_N2-type reaction by maximizing the reactivity of the nucleophile and optimizing the reaction environment.

Strategy 1: Drastically Enhance Nucleophile Reactivity

The energy barrier imposed by steric hindrance can be overcome by using a highly reactive nucleophile in a solvent that enhances its potency.

Protocol 1.1: High-Potency Nucleophile and Optimized Solvent System

This protocol provides a general framework for forcing the reaction. We recommend starting with a small-scale test to establish feasibility.

1. Materials and Setup:

  • 1-bromomethylbicyclo[2.2.2]octane derivative (1.0 eq)
  • High-potency nucleophile (e.g., sodium azide, sodium cyanide) (2.0-3.0 eq)
  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
  • Inert atmosphere (Nitrogen or Argon)
  • Reaction vessel equipped with a condenser and magnetic stirrer

2. Procedure:

  • Under an inert atmosphere, dissolve the 1-bromomethylbicyclo[2.2.2]octane substrate in the chosen anhydrous polar aprotic solvent.
  • Add the high-potency nucleophile. A higher excess (up to 3 equivalents) is recommended to drive the reaction forward.
  • Heat the reaction mixture. We recommend a stepwise increase in temperature, starting at 80 °C and monitoring for progress. If no reaction occurs, the temperature can be cautiously increased to 100-120 °C.
  • Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 4-6 hours).
  • Upon completion, cool the reaction to room temperature, quench with water, and perform a standard aqueous workup and extraction with an appropriate organic solvent (e.g., ethyl acetate). [6] 6. Purify the product via column chromatography.

Rationale and Key Choices:

ComponentRecommendationRationale
Nucleophile Strong, non-basic (e.g., N₃⁻, CN⁻, RS⁻)These nucleophiles have a high intrinsic reactivity needed to overcome the steric barrier. Strong basicity should be avoided to minimize E2 elimination. [7]
Solvent Polar Aprotic (DMF, DMSO)These solvents solvate the cation (e.g., Na⁺) but poorly solvate the anionic nucleophile, leaving it "naked" and highly reactive. [8]This is a critical factor for difficult S_N2 reactions.
Temperature Elevated (80-120 °C)Provides the necessary activation energy to overcome the high steric energy of the transition state. Must be balanced against potential decomposition.
Strategy 2: Improve the Leaving Group

If your synthesis allows for it (i.e., you are starting from the corresponding alcohol), converting the hydroxyl group to a far superior leaving group than bromide can significantly lower the activation energy for substitution.

Protocol 2.1: Conversion of 1-Hydroxymethylbicyclo[2.2.2]octane to a Tosylate

Triflates and tosylates are excellent leaving groups, approximately 10³ to 10⁵ times better than bromide, because their negative charge is highly stabilized through resonance. [5] 1. Materials and Setup:

  • 1-hydroxymethylbicyclo[2.2.2]octane (1.0 eq)
  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)
  • Anhydrous pyridine or a mixture of triethylamine (TEA) and dichloromethane (DCM)
  • Inert atmosphere and anhydrous conditions

2. Procedure:

  • Dissolve the alcohol in anhydrous pyridine or DCM/TEA under an inert atmosphere and cool to 0 °C.
  • Slowly add TsCl portion-wise, maintaining the temperature at 0 °C.
  • Allow the reaction to warm to room temperature and stir overnight.
  • Monitor for the disappearance of the starting alcohol by TLC.
  • Perform an aqueous workup, typically by adding cold dilute HCl to neutralize the pyridine/TEA, followed by extraction.
  • The resulting crude tosylate is often sufficiently pure for the next step or can be purified by recrystallization.
  • Subject the newly formed tosylate to the conditions described in Protocol 1.1 . The reaction should proceed under significantly milder conditions (lower temperature, shorter reaction time).
Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting failed reactions with this challenging substrate.

start Start: Low/No Reaction check_conditions Initial Check: - Strong Nucleophile (N₃⁻, CN⁻)? - Polar Aprotic Solvent (DMF, DMSO)? start->check_conditions optimize_temp Increase Temperature Incrementally (e.g., 80°C -> 100°C -> 120°C) check_conditions->optimize_temp Yes monitor Monitor Reaction Progress (TLC/GC) optimize_temp->monitor reaction_ok Reaction Complete? monitor->reaction_ok workup Proceed to Workup & Purification reaction_ok->workup Yes reaction_fail Still No Reaction reaction_ok->reaction_fail No change_lg Is starting material the alcohol? reaction_fail->change_lg synthesize_tosylate Synthesize Tosylate/Triflate (See Protocol 2.1) change_lg->synthesize_tosylate Yes rethink Consider Alternative Synthetic Route change_lg->rethink No (Starting with Bromide) re_attempt Re-attempt Substitution with Better Leaving Group synthesize_tosylate->re_attempt re_attempt->monitor

Caption: A step-by-step workflow for troubleshooting.

References

  • Organic Chemistry Portal. Nucleophilic Substitution (S_N1, S_N2). [Link]

  • Master Organic Chemistry. The S_N2 Reaction Mechanism. [Link]

  • Chemistry LibreTexts. Effect of sterics on S_N2 reactions. [Link]

  • PubChem. 1-Bromobicyclo(2.2.2)octane. [Link]

  • Google Patents. Synthesis of bicyclo[2.2.
  • Chemistry LibreTexts. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • Iowa State University Digital Repository. Organic Synthesis Using Bridgehead Carbocations and Bridgehead Enones. [Link]

  • Arkivoc. The synthesis and transformations of fused bicyclo[2.2.2]octenes. [Link]

  • PMC. Noncovalent Interaction Effects on the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. [Link]

  • YouTube. S_N1 vs S_N2 Reactions. [Link]

  • Chemistry Steps. Steric Hindrance in S_N2 and S_N1 Reactions. [Link]

  • ResearchGate. Synthesis of Bicyclo[2.2.2]octanes with a Quaternary Bridgehead Carbon by Diphenylprolinol Silyl Ether‐mediated Domino Reaction. [Link]

  • PMC. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. [Link]

  • Chemistry Stack Exchange. Stability comparison on the basis of violation of Bredt's rule between bicyclic carbocations. [Link]

  • Master Organic Chemistry. The S_N1 Reaction Mechanism. [Link]

  • ResearchGate. 1-Bromomethyl-4-aza-1-azoniabicyclo[2.2.2]octane bromide. [Link]

  • PubMed. Synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) as glycosidase inhibitors. [Link]

  • Google Patents. Synthesis of bicyclo[2.2.2]octanes.
  • Chemistry LibreTexts. Characteristics of the S_N2 Reaction. [Link]

  • Chemistry Steps. S_N2 Reaction Mechanism. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. [Link]

  • YouTube. Solvolysis - S_N1 Reaction Mechanism - Stereochemistry. [Link]

  • NPTEL. Factors Affecting the Rates of S_N1 and S_N2 Reactions. [Link]

  • eScholarship. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. [Link]

  • Lumen Learning. Physical chemistry for S_N2 and S_N1 reactions. [Link]

  • Save My Exams. S_N1 & S_N2 (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate

This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate, a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate, a critical intermediate in pharmaceutical synthesis. The guide details the validation process in accordance with international regulatory standards and compares the HPLC method with alternative analytical techniques, offering experimental data to support the evaluation. This content is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and regulatory submission.

Introduction: The Imperative of Purity and the Role of Method Validation

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is intrinsically linked to the safety and efficacy of the final drug product. Intermediates, such as Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate, are the foundational building blocks of these APIs. Therefore, ensuring their purity is a critical first step in quality control. An analytical method's validation is the documented evidence that the procedure is suitable for its intended purpose.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a comprehensive framework for this validation process, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]

This guide will first present a detailed, validated reversed-phase HPLC (RP-HPLC) method for the purity assessment of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate. Subsequently, it will compare this method with other viable analytical techniques, namely Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Proposed HPLC Method for Purity Determination

Based on the non-polar nature of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate, a reversed-phase HPLC method is the most suitable choice.[6][7] The ester chromophore allows for sensitive UV detection.

Table 1: Proposed HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min, hold for 5 min, return to 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50)

HPLC Method Validation Protocol and Experimental Data

The validation of this HPLC method is performed according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[3][8]

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] For this, forced degradation studies are instrumental.[10][11]

Experimental Protocol:

  • Prepare solutions of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate at 1 mg/mL.

  • Subject the solutions to stress conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: UV light (254 nm) for 24 hours.

  • Analyze the stressed samples by the proposed HPLC method alongside an unstressed sample and a placebo (diluent).

  • Assess peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation product peaks and placebo peaks with a resolution of >2. The peak purity angle should be less than the peak purity threshold.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a stock solution of the reference standard at 1 mg/mL.

  • Create a series of at least five concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Table 2: Hypothetical Linearity Data

Concentration (mg/mL)Mean Peak Area
0.05152,345
0.075228,517
0.10304,690
0.125380,862
0.15457,035
0.9999
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9]

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 3: Hypothetical Accuracy Data

Spike LevelTheoretical (mg/mL)Measured (mg/mL)Recovery (%)
80%0.080.079599.4
100%0.100.1002100.2
120%0.120.119299.3
Mean Recovery 99.6
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.[1]

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst and/or a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Table 4: Hypothetical Precision Data

Precision LevelRSD (%)
Repeatability0.85
Intermediate Precision1.20
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: Based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).

Table 5: Hypothetical LOD and LOQ Data

ParameterValue (mg/mL)
LOD0.001
LOQ0.003
Range

The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Acceptance Criteria: The range is confirmed by the linearity, accuracy, and precision data. For a purity test, the range should typically cover from the reporting threshold of impurities to 120% of the specification.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability sample under each condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Acceptance Criteria: System suitability parameters should remain within acceptable limits for all varied conditions.

Visualizing the Validation Workflow

HPLC Method Validation Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Experimental Execution cluster_evaluation Phase 3: Evaluation & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 Inputs E1 Specificity (Forced Degradation) P2->E1 E2 Linearity & Range P2->E2 E3 Accuracy (% Recovery) P2->E3 E4 Precision (Repeatability & Intermediate) P2->E4 E5 LOD & LOQ P2->E5 E6 Robustness P2->E6 V1 Compare Data to Acceptance Criteria E1->V1 E2->V1 E3->V1 E4->V1 E5->V1 E6->V1 V2 Compile Validation Report V1->V2 All criteria met V3 Method is Validated V2->V3

Caption: Workflow for HPLC method validation.

Comparison with Alternative Analytical Techniques

While RP-HPLC is a robust and widely accepted method, other techniques can also be considered for purity assessment. The choice of method depends on the specific requirements of the analysis, such as the nature of the analyte, required sensitivity, and available instrumentation.

Technique Selection Decision Tree Start Analyte: Methyl 4-(bromomethyl) bicyclo[2.2.2]octane-1-carboxylate Q1 Is the analyte volatile and thermally stable? Start->Q1 Q2 Is the analyte non-polar with a chromophore? Q1->Q2 No GC Gas Chromatography (GC) Q1->GC Yes Q3 Need for absolute quantification without a specific reference standard? Q2->Q3 No HPLC Reversed-Phase HPLC Q2->HPLC Yes SFC Supercritical Fluid Chromatography (SFC) Q2->SFC Yes (Alternative to HPLC) Q3->HPLC No (Primary choice for routine QC) qNMR Quantitative NMR (qNMR) Q3->qNMR Yes

Sources

Comparative

Comparative Mass Spectrometry Fragmentation Analysis of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate: GC-EI-MS vs. LC-ESI-QTOF

As a Senior Application Scientist in early-stage drug development, I frequently encounter rigid bicyclic scaffolds. The bicyclo[2.2.2]octane core is highly valued as a metabolically stable bioisostere for para-substitute...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter rigid bicyclic scaffolds. The bicyclo[2.2.2]octane core is highly valued as a metabolically stable bioisostere for para-substituted benzenes. However, its rigid, bridged geometry presents unique challenges for structural elucidation.

This guide objectively compares the performance of two dominant analytical platforms—Low-Resolution Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and High-Resolution Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF)—for the fragmentation analysis of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate.

Mechanistic Causality: Ionization Dynamics

The choice of ionization technique fundamentally alters the observed fragmentation pathways due to the internal energy transferred to the molecule.

  • Electron Ionization (EI, 70 eV): EI is a "hard" ionization technique. The 70 eV electron beam imparts significantly more energy than the ~4–5 eV required to break typical organic bonds. This excess internal energy forces the rigid bicyclo[2.2.2]octane core to undergo extensive, reproducible fragmentation, including characteristic retro-Diels-Alder (RDA) type expulsions of the ethylene bridge[1].

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from the solution phase to the gas phase with minimal residual internal energy, preserving the intact pseudo-molecular ion (e.g., [M+H]+ ). To generate structural information, we must couple it with Collision-Induced Dissociation (CID) in a QTOF system. The QTOF provides sub-ppm mass accuracy, which is critical for confirming the exact elemental composition of the brominated fragments[2].

G A Sample Prep (Analyte in Solvent) B Chromatographic Separation A->B Inject C Ionization (EI or ESI) B->C Elute D Mass Analyzer (Quad or TOF) C->D Transfer E Data Analysis (Exact Mass) D->E Detect

Fig 1. Comparative MS analytical workflow for bicyclic structural elucidation.

Fragmentation Pathways & Logic

Analyte: Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate Formula: C11​H17​BrO2​ Monoisotopic Mass ( 79Br ): 260.0412 Da

Pathway A: GC-EI-MS (70 eV)

Under standard EI conditions, the molecular ion [M]+∙ is typically weak but visible at m/z 260 and 262, displaying the classic ~1:1 intensity ratio indicative of the 79Br and 81Br isotopes. The primary mechanistic driver is the homolytic cleavage of the weakest bond—the C−Br bond—yielding a highly stable, bridgehead-stabilized carbocation [M−Br]+ at m/z 181. Alternatively, α -cleavage of the ester group yields [M−OCH3​]+ at m/z 229/231. The diagnostic hallmark of the bicyclo[2.2.2]octane system occurs during secondary fragmentation: the m/z 181 ion undergoes a unimolecular ring opening, expelling an ethylene bridge ( C2​H4​ , 28 Da) to form the m/z 153 fragment[1].

Pathway M Molecular Ion [M]+. m/z 260/262 F1 [M - Br]+ m/z 181 M->F1 - Br• F2 [M - OCH3]+ m/z 229/231 M->F2 - •OCH3 F3 [M - Br - C2H4]+ m/z 153 F1->F3 - C2H4 (RDA)

Fig 2. Primary EI-MS fragmentation pathways for the brominated bicyclo[2.2.2]octane derivative.

Pathway B: LC-ESI-CID-MS/MS

In positive ESI, protonation occurs preferentially at the ester carbonyl oxygen, yielding [M+H]+ at m/z 261.0490 and 263.0470. When subjected to CID (15–25 eV), the even-electron precursor ion primarily undergoes neutral losses. The dominant pathway is the loss of HBr (80/82 Da) to yield the exact mass fragment at m/z 181.1223 ( C11​H17​O2+​ ), followed by the loss of methanol ( CH3​OH , 32 Da) from the ester moiety[2].

Quantitative Data Comparison

The following table summarizes the quantitative performance and diagnostic ions observed across both platforms.

Feature / Ion AssignmentGC-EI-MS (Single Quadrupole)LC-ESI-QTOF (HRMS)Structural Significance
Resolving Power ~1,000 (Unit Mass)> 30,000 (FWHM)QTOF resolves isobaric overlaps.
Molecular / Precursor Ion m/z 260 / 262 ( [M]+∙ )m/z 261.0490 / 263.0470 ( [M+H]+ )Confirms intact mass & Br isotope.
Loss of Bromine m/z 181 ( [M−Br]+ )m/z 181.1223 ( [M+H−HBr]+ )Identifies the bromomethyl group.
Loss of Methoxy m/z 229 / 231 ( [M−OCH3​]+ )m/z 229.0228 ( [M+H−CH3​OH]+ )Confirms the methyl ester moiety.
Bicyclic Core Cleavage m/z 153 ( [M−Br−C2​H4​]+ )Not typically observed at low CEDiagnostic for bicyclo[2.2.2]octane.
Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols are designed as self-validating systems. The internal logic of the method inherently verifies the quality of the resulting data.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL in split mode (1:50 ratio) at an inlet temperature of 250°C. Causality: The high split ratio prevents detector saturation, while 250°C ensures rapid volatilization without inducing thermal degradation of the labile bromomethyl group.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Hold at 80°C for 1 min, then ramp at 15°C/min to 280°C.

  • Ionization & Detection: Set the source temperature to 230°C and electron energy to 70 eV. Scan from m/z 50 to 350.

  • System Validation Check: Evaluate the isotopic ratio of the molecular ion cluster (m/z 260 and 262). The natural abundance of 79Br to 81Br is 50.69% to 49.31%. If the integrated peak intensity ratio deviates by more than ±2% from ~1:1, the data is invalid (indicating either co-eluting isobaric contaminants or electron multiplier saturation).

Protocol B: LC-ESI-QTOF Analysis
  • Sample Preparation: Dilute the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (50 × 2.1 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at 0.4 mL/min.

  • Ionization: Operate in positive ESI mode. Set capillary voltage to 3.5 kV, drying gas temperature to 250°C, and gas flow to 10 L/min. Causality: These parameters ensure efficient desolvation of the moderately polar ester without causing in-source fragmentation.

  • MS/MS Acquisition: Isolate the precursor ions (m/z 261.05 and 263.05) in the quadrupole. Apply a collision energy (CE) ramp of 15–30 eV using ultra-high purity Nitrogen as the collision gas.

  • System Validation Check: Prior to the run, infuse a low-mass tuning mix. The mass error for the [M+H]+ precursor ion must be calculated against the theoretical exact mass (261.0490 Da). A mass error > 2.0 ppm invalidates the run, requiring recalibration of the TOF flight tube.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate

As researchers and drug development professionals increasingly integrate rigid bioisosteres like the bicyclo[2.2.2]octane scaffold into discovery pipelines to improve metabolic stability, we must rigorously manage the as...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals increasingly integrate rigid bioisosteres like the bicyclo[2.2.2]octane scaffold into discovery pipelines to improve metabolic stability, we must rigorously manage the associated chemical hazards. Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS: 1934962-73-8) is a highly valuable synthetic building block, but its bromomethyl moiety classifies it as a potent primary alkylating agent.

This guide provides the essential, self-validating operational and safety protocols required to handle this compound. By understanding the mechanistic causality behind its reactivity, we can implement fail-safe procedures that protect personnel and ensure experimental reproducibility.

Chemical Profile & Mechanistic Hazard Causality

To handle a chemical safely, one must first understand why it is dangerous. The hazard of Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate does not stem from its stable bicyclic core, but from the highly electrophilic primary alkyl bromide group.

  • The Causality of Toxicity: Alkyl bromides undergo rapid bimolecular nucleophilic substitution ( SN​2 ) reactions. If exposed to unprotected skin or inhaled, the bromomethyl group acts as an electrophile, covalently binding to nucleophilic residues (such as cysteine or lysine) on biological proteins and DNA[1]. This protein denaturation and DNA alkylation lead to its classification as a severe irritant, potential sensitizer, and suspected mutagen[2].

Table 1: Physicochemical & Hazard Quantitative Data

Property / MetricValue / ClassificationCausality / Impact on Handling
CAS Number 1934962-73-8Unique identifier for inventory and SDS tracking.
Molecular Weight 261.16 g/mol Required for precise stoichiometric calculations during chemical quenching.
Physical State Solid (95% Purity)Prone to static charge; requires draft-free weighing to prevent aerosolization.
GHS Hazard Codes H302, H315, H319, H335Harmful if swallowed; causes severe skin, eye, and respiratory tract irritation.
Reactivity Profile Primary Alkylating AgentRapidly permeates thin barriers; requires specialized, high-density PPE[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated alkylating agents. Alkyl bromides can rapidly permeate standard, single-layer nitrile gloves. The following self-validating PPE system is mandatory.

Table 2: PPE Requirements & Material Compatibility

PPE CategoryRecommended Material / SpecificationCausality & Scientific Rationale
Hand Protection Inner: Nitrile (4 mil)Outer: Butyl Rubber or Silver ShieldAlkyl bromides permeate standard nitrile rapidly. Butyl rubber provides superior resistance to halogenated organics. Double-gloving ensures a fail-safe if the outer layer is breached[3].
Eye Protection Indirect-vented safety gogglesPrevents exposure to aerosolized crystalline dust or splashed solutions. Standard safety glasses lack the necessary orbital seals[3].
Body Protection Flame-resistant (FR) lab coat, fully buttonedPrevents skin exposure. FR material is strictly required if the compound is used in conjunction with flammable solvents or reactive catalysts[2].
Respiratory Certified Fume Hood (Face velocity: 80-120 fpm)The compound is a respiratory irritant (H335). Localized exhaust prevents the inhalation of dust during weighing and vapor during solvation.

Operational Workflow: Safe Handling & Reaction Setup

When handling solid alkylating agents, the primary risk is the generation of invisible, airborne dust. The following step-by-step methodology ensures zero-exposure transfer.

Protocol 1: Safe Weighing and Transfer

  • Preparation: De-clutter the fume hood to ensure uninterrupted laminar airflow. Wipe down the analytical balance with an anti-static cloth.

  • PPE Verification: Don double gloves (nitrile inner, butyl outer), an FR lab coat, and safety goggles[3].

  • Taring: Place a clean, dry reaction vial equipped with a PTFE-lined screw-cap on the balance inside the fume hood. Tare the balance.

  • Transfer: Using a static-free (e.g., grounded metal or ceramic) spatula, carefully transfer the solid.

    • Expert Insight: Bicyclic solids frequently hold a static charge. Using a static-free spatula prevents the toxic powder from aerosolizing or clinging to the outside of the vial.

  • Sealing: Cap the vial tightly before removing it from the balance area. Never transport an open container of an alkylating agent across the laboratory.

Spill Response & Chemical Neutralization (Disposal Plan)

Direct disposal of unreacted alkylating agents into standard waste streams poses severe environmental and downstream exposure risks. We must chemically neutralize the threat using The Bunte Salt Method .

  • The Causality of Quenching: By reacting the electrophilic bromomethyl group with a soft, benign nucleophile like thiosulfate ( S2​O32−​ ), we force an SN​2 displacement. This converts the toxic, lipophilic alkyl bromide into a water-soluble, non-toxic S-alkyl thiosulfate (a Bunte salt)[4].

Protocol 2: Electrophile Neutralization

  • Preparation of Quench Solution: In a dedicated Erlenmeyer flask inside the fume hood, prepare a 1.0 M solution of sodium thiosulfate ( Na2​S2​O3​ ) in a 1:1 volumetric mixture of deionized water and ethanol.

    • Expert Insight: Ethanol is critical as a co-solvent. It dissolves the highly hydrophobic bicyclo[2.2.2]octane core, ensuring a homogeneous reaction environment. Without ethanol, the solid will simply float on the aqueous layer, leaving the core hazard unquenched.

  • Controlled Addition: Slowly transfer the residual Methyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate (whether solid spill waste or reaction mother liquor) into the vigorously stirring quench solution.

  • Kinetic Monitoring: Stir for 2 to 4 hours at ambient temperature. While primary bromides generally react rapidly, the bulky bicyclic framework imparts slight steric hindrance, necessitating an extended reaction time to guarantee 100% conversion.

  • Disposal: Once the solid is fully dissolved and the reaction is complete, the neutralized solution can be safely transferred to the aqueous hazardous waste stream, clearly labeled as containing Bunte salts and ethanol.

Workflow Visualization: Spill Response Logic

In the event of a spill, immediate, protocol-driven action is required. Follow this decision tree to determine the correct response pathway.

SpillProtocol A Spill Detected: Alkylating Agent B Assess Environment & Spill Size A->B C Outside Hood OR Large Spill (>50g) B->C D Inside Hood AND Small Spill (<50g) B->D E Evacuate Lab & Call EHS Immediately C->E F Don Heavy PPE (Butyl Gloves, Goggles) D->F G Cover with Inert Absorbent (Sand) F->G H Quench: 1.0 M Na2S2O3 in 1:1 EtOH/Water G->H I Transfer to Sealed Hazardous Waste H->I

Decision tree and neutralization workflow for alkylating agent spills.

Sources

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